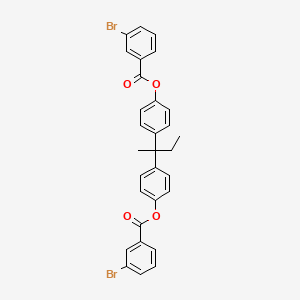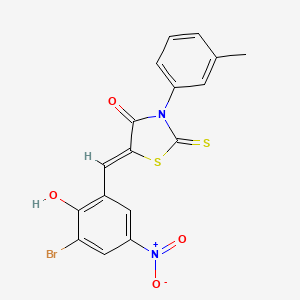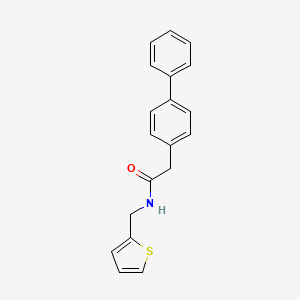![molecular formula C19H20N2O5S B5201984 4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B5201984.png)
4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AMB-17B, and it belongs to the class of benzamide derivatives. AMB-17B has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of AMB-17B is not fully understood. However, it has been suggested that AMB-17B exerts its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been suggested that AMB-17B may act as an antioxidant and reduce oxidative stress.
Biochemical and Physiological Effects:
AMB-17B has been found to exhibit various biochemical and physiological effects. In cancer research, AMB-17B has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In inflammation research, AMB-17B has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, AMB-17B has been found to protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AMB-17B in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using AMB-17B in lab experiments include its low solubility in aqueous solutions and its instability in the presence of light and heat.
Direcciones Futuras
There are several future directions for the research on AMB-17B. One direction is to investigate the pharmacokinetics and pharmacodynamics of AMB-17B in vivo. Another direction is to explore the potential of AMB-17B as a combination therapy with other drugs. Additionally, further research is needed to elucidate the exact mechanism of action of AMB-17B and to identify its molecular targets. Finally, the development of more stable and soluble analogs of AMB-17B may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of AMB-17B involves the reaction of 4-aminobenzamide with 1,3-benzodioxole-5-carboxaldehyde in the presence of allyl methyl sulfone and potassium carbonate. The reaction mixture is heated at 100°C for 3 hours, and the resulting product is purified by column chromatography. The yield of AMB-17B is around 50%.
Aplicaciones Científicas De Investigación
AMB-17B has shown promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, AMB-17B has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy drugs. In inflammation research, AMB-17B has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, AMB-17B has been found to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-3-10-21(27(2,23)24)16-7-5-15(6-8-16)19(22)20-12-14-4-9-17-18(11-14)26-13-25-17/h3-9,11H,1,10,12-13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLZZJNKWAHQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)

![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)

![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)


![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide](/img/structure/B5201985.png)

